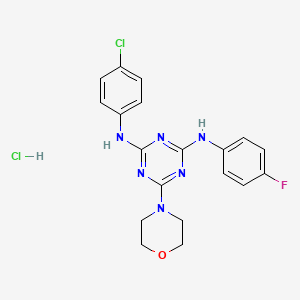![molecular formula C20H28N8O2S B6506961 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea CAS No. 886961-30-4](/img/structure/B6506961.png)
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea” is a complex organic molecule that contains several functional groups, including a triazine ring, two morpholine rings, and a thiourea group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings suggests that this compound could have a planar structure, while the thiourea group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring is known to undergo reactions with nucleophiles, while the morpholine rings could act as bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar morpholine rings and the nonpolar triazine ring .Scientific Research Applications
Parkinson’s Disease Research
This compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors, which are potentially useful in the treatment of Parkinson’s disease . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and this compound has shown promise in inhibiting this activity .
Brain Penetrant Research
The compound has been found to be a highly potent, brain penetrant, and selective LRRK2 inhibitor . This makes it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative disorders like Parkinson’s disease .
Kinome Selectivity Studies
The compound has been used in studies focusing on improving kinome selectivity using a surrogate crystallography approach . This is important in the development of targeted therapies for various diseases .
Herbicide Research
Computational studies have suggested that this compound could be a promising herbicide . It has shown a higher binding affinity and inhibition constant than the reference ligand molecule .
Flame Resistant Material Testing
The compound “F2703-0012” is associated with a standard test method for Unsteady-State Heat Transfer Evaluation of Flame Resistant Materials for Clothing with Burn Injury Prediction . This test method measures the non-steady state heat transfer through flame-resistant materials for clothing subjected to a combined convective and radiant heat exposure .
Indole Derivative Synthesis
While not directly mentioned, the compound’s structure suggests potential relevance in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, and play a main role in cell biology .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-3-4-16(13-15(14)2)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHBROJQBHGOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one](/img/structure/B6506880.png)
![3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6506887.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506900.png)
![N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6506903.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6506919.png)
![ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506932.png)
![ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506937.png)
![ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506942.png)
![N-(2,5-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6506945.png)
![methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6506950.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6506955.png)
![4-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-5-methyl-1-phenyl-1H-pyrazole](/img/structure/B6506967.png)

![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)